Product packaging for BENZYL 4-BENZYLOXYBENZOATE(Cat. No.:CAS No. 56442-22-9)

BENZYL 4-BENZYLOXYBENZOATE

Cat. No.: B1329641
CAS No.: 56442-22-9
M. Wt: 318.4 g/mol
InChI Key: BPLKDVGMXNZCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzyl (B1604629) 4-benzyloxybenzoate belongs to the broad class of organic compounds known as benzoate esters. Benzoate esters are carboxylate esters derived from benzoic acid or its derivatives. The synthesis of these esters is a fundamental topic in organic chemistry, commonly achieved through methods like Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Alternative methods include transesterification, where an existing ester is transformed into a new one by reacting it with an alcohol, a process that can achieve high conversion rates. acs.org

The chemical stability of the ester group is a key consideration in its application. The hydrolysis of benzoate esters, the reverse of esterification, can be influenced by the nature of the alcohol and acid components. nih.gov For instance, the stability of benzoate esters in plasma is inversely proportional to the size of the alcohol group. nih.gov The presence of the ester functional group is often associated with metabolic instability, a feature that is sometimes intentionally designed into soft drugs. nih.gov The study of synthesis methods, such as those utilizing titanate catalysts for transesterification, continues to be an active area of research to optimize reaction conditions and yields for compounds like benzyl benzoate. acs.org

Significance as a Privileged Chemical Scaffold in Advanced Synthesis Research

In medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. columbia.edunih.gov These scaffolds, such as benzodiazepines and benzimidazoles, serve as versatile starting points for creating libraries of compounds with diverse biological activities. columbia.edunih.gov The benzimidazole (B57391) scaffold, for example, is noted for its hydrogen bond donor-acceptor capability and potential for π-π stacking interactions. nih.gov

The (benzyloxy)benzoate fragment, the core of Benzyl 4-benzyloxybenzoate, can be considered a privileged scaffold. nih.gov Its structural rigidity, combined with the potential for functionalization at multiple sites, makes it a valuable building block in the synthesis of more complex molecules. Researchers utilize this and related scaffolds, like benzisoxazole and N-benzylidene thioxothiazolidinone, to develop novel compounds for various applications. nih.govmedchemexpress.com For instance, the benzyloxybenzyl system has been incorporated into the structure of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been synthesized and evaluated for their potential as antimycobacterial agents. nih.gov The ability of such scaffolds to provide a specific three-dimensional arrangement for appended functional groups is crucial to their utility in designing molecules that can interact with biological systems. nih.gov

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound and its structural analogs is diverse, spanning materials science, coordination chemistry, and synthetic methodology.

One significant area of investigation is in the field of liquid crystals. Phenyl benzoate derivatives are widely studied as calamitic (rod-shaped) liquid crystals. nih.gov The synthesis of molecules like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, which contains a similar core structure, highlights the efforts to understand how molecular architecture influences liquid crystal properties. nih.gov These compounds are of interest for their potential use in new technologies.

Another research trajectory involves the use of 4-benzyloxybenzoic acid derivatives as ligands for lanthanide complexes. These organic ligands can enhance the luminescence of lanthanide ions by absorbing UV radiation and efficiently transferring the energy to the metal center. Studies have explored how modifying the 4-benzyloxybenzoic acid ligand with electron-donating or electron-withdrawing groups influences the photophysical properties of the resulting terbium (Tb³⁺) and europium (Eu³⁺) complexes. The crystal structures of these complexes reveal intricate coordination modes, including bidentate chelating and bridging interactions.

Furthermore, the benzyloxybenzoate moiety is used as a key component in the synthesis of larger, structurally complex molecules. For example, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate has been synthesized, and its crystal structure analyzed to understand its conformational properties and intermolecular interactions. nih.gov Research also focuses on the synthesis of stilbene (B7821643) derivatives, which are compounds with a 1,2-diphenylethylene core and are investigated for their photophysical and biological properties. wiley-vch.de Various synthetic methods, including the Horner-Wadsworth-Emmons reaction and visible-light-induced cross-coupling, are employed to create these complex structures, sometimes starting from precursors related to the benzyloxybenzoate framework. wiley-vch.dersc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O3 B1329641 BENZYL 4-BENZYLOXYBENZOATE CAS No. 56442-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(24-16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)23-15-17-7-3-1-4-8-17/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKDVGMXNZCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204998
Record name Benzyl p-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56442-22-9
Record name Phenylmethyl 4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56442-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl p-(benzyloxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056442229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56442-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl p-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl p-(benzyloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyl p-(benzyloxy)benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU76GHP4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthesis of Benzyl (B1604629) 4-Benzyloxybenzoate

The direct synthesis of benzyl 4-benzyloxybenzoate can be strategically approached through two main retrosynthetic disconnections: the formation of the ester bond or the ether linkage. These approaches involve the esterification of a carboxylic acid derivative or the benzylation of a hydroxyl group, respectively.

Esterification Reactions for Carboxylic Acid Derivatization

One of the most fundamental methods for synthesizing this compound is through the esterification of 4-benzyloxybenzoic acid with benzyl alcohol. This reaction, a classic example of Fischer-Speier esterification, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. athabascau.caresearchgate.net The reaction is typically carried out under reflux conditions with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the removal of water and drive the equilibrium towards the formation of the ester. operachem.com The general mechanism involves the protonation of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol. unesp.br

A variety of catalysts can be employed to promote this transformation. For instance, a study on the esterification of benzyl alcohol with acetic acid utilized sulfated metal-incorporated MCM-48 as a stable and reusable heterogeneous catalyst, achieving high selectivity for benzyl acetate (B1210297). While not the exact substrate, this demonstrates the potential for using solid acid catalysts in the synthesis of benzyl esters, which can be a greener alternative to homogeneous mineral acids.

Another approach involves the reaction of the salt of the carboxylic acid with an alkyl halide. For example, benzyl benzoate (B1203000) can be prepared by the reaction of sodium benzoate with benzyl chloride. researchgate.net

Benzylation Protocols for Hydroxyl Group Protection

An alternative and widely used strategy for the synthesis of this compound is the benzylation of benzyl 4-hydroxybenzoate (B8730719). This method falls under the category of Williamson ether synthesis, a robust reaction for forming ethers from an alkoxide and an alkyl halide. youtube.comlibretexts.org

The synthesis of the starting material, benzyl 4-hydroxybenzoate (also known as benzyl paraben), can be achieved by reacting 4-hydroxybenzoic acid with benzyl alcohol using catalysts like dibutyltin (B87310) oxide or tetraisopropoxy titanium. google.comsigmaaldrich.comnih.gov Another method involves the reaction of benzyl chloride with hydroxybenzoic acid in the presence of an amide. google.com

Once benzyl 4-hydroxybenzoate is obtained, the phenolic hydroxyl group is deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with a benzyl halide, typically benzyl bromide or benzyl chloride, to yield this compound. youtube.comresearchgate.net The choice of a primary halide like benzyl chloride or bromide is crucial as it minimizes the competing E2 elimination reaction. libretexts.org The reaction is typically performed in a polar aprotic solvent like DMF or THF. researchgate.net A research paper detailed the benzylation of orsellinic acid to benzyl 4-benzyloxy-2-hydroxy-6-methylbenzoate, providing a procedural model for this type of transformation. researchgate.net

A specific, albeit low-yield, synthesis of benzyl p-benzyloxybenzoate has been reported starting from sodium p-hydroxybenzoate and benzyl chloride in xylene with a phase transfer catalyst, which resulted in a 13% yield of the desired product alongside 73% of benzyl p-hydroxybenzoate. prepchem.com

Synthesis of Benzyloxybenzoate Analogues and Precursors

The synthesis of analogues and precursors of this compound often employs advanced chemical transformations, including strategies for selective benzylation and the use of modern energy sources like ultrasound, aligning with the principles of green chemistry.

Nuclear Benzylation Strategies for Substituted Phenols (e.g., methyl β-resorcylate)

While direct C-alkylation of phenols can be challenging, nuclear benzylation strategies are employed to introduce benzyl groups directly onto the aromatic ring of substituted phenols, such as methyl β-resorcylate. These methods are crucial for creating a variety of substituted benzyloxybenzoate analogues. Such reactions often involve Friedel-Crafts type alkylations or other electrophilic aromatic substitution pathways, where the phenol (B47542) is activated towards reaction with a benzylating agent. The regioselectivity of these reactions is a key challenge and is often influenced by the existing substituents on the phenol ring and the reaction conditions.

Ultrasonic-Assisted Synthesis Methods for Benzyloxybenzoates

Ultrasound has emerged as a powerful tool in organic synthesis to enhance reaction rates and yields. The physical phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can significantly accelerate chemical reactions. google.comresearchgate.net

An example of this is the ultrasonic-assisted synthesis of 1-benzyloxy-4-nitrobenzene from 4-chloronitrobenzene and benzyl alcohol using a phase transfer catalyst. researchgate.net This study demonstrated that the use of ultrasound (40 kHz, 200 W) significantly intensified the reaction, leading to a high conversion of 98% under optimized conditions. researchgate.net Similarly, the synthesis of various benzoic acid derivatives from the corresponding benzyl alcohols has been achieved with high yields under ultrasonic irradiation (40KHz/30W/70 ℃) in the presence of diethylene glycol dimethyl ether. google.com Although not directly applied to this compound, these findings highlight the potential of ultrasound to facilitate the synthesis of benzyloxybenzoates and their precursors more efficiently.

Green Chemistry Approaches in Benzoate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of benzoate synthesis, this often involves the use of non-toxic solvents, reusable catalysts, and energy-efficient methods. researchgate.net

A notable example is the Williamson synthesis of 4-benzyloxybenzoic acid, a key precursor, in an aqueous micellar medium. researchgate.net This method utilizes a surfactant to create micelles in water, providing a hydrophobic microenvironment where the reaction between 4-hydroxybenzoic acid and benzyl chloride can proceed, despite the reactants' immiscibility in water. This approach avoids the use of volatile organic solvents and has been shown to enhance the reaction rate significantly, achieving a 92% yield. researchgate.net

Furthermore, the use of microwave irradiation in conjunction with solid catalysts, such as sulfonated silica (B1680970) gel, has been shown to be effective for the Fischer-Speier esterification of benzoic acid and benzyl alcohol, leading to high yields of benzyl benzoate in a very short reaction time. unesp.br These green methodologies offer promising avenues for the sustainable production of this compound and its derivatives.

Preparation of Benzyl 4-(benzyloxy)-3-methoxybenzoate Analogues

The synthesis of benzyl 4-(benzyloxy)-3-methoxybenzoate, a derivative of this compound, involves the protection of a hydroxyl group as a benzyl ether, followed by esterification. A common precursor for such compounds is vanillin, which possesses both a hydroxyl and an aldehyde group. The hydroxyl group can be benzylated to form 4-(benzyloxy)-3-methoxybenzaldehyde (benzylvanillin). nih.gov

A general method for preparing related compounds, such as 3-nitro-4-methoxy benzoic acid, involves the oxidation of the corresponding benzyl alcohol or benzyl chloride. For instance, 3-nitro-4-methoxybenzyl alcohol can be oxidized using a nitric acid solution to yield the carboxylic acid. google.com This acid can then be esterified with benzyl alcohol to produce the desired benzyl ester.

The following table outlines a synthetic route to a related compound, highlighting the key transformations.

StepReactantReagent(s) and ConditionsProductYield (%)
1o-Nitrophenyl methyl etherFormaldehyde, H2SO4, HCl, 65-70°C, 0.1MPa3-nitro-4-methoxyl group benzyl chloride90.3
23-nitro-4-methoxyl group benzyl chloride15% aq. NaOH, 80°C3-nitro-4-mehtoxybenzyl alcohol95.1
33-nitro-4-mehtoxybenzyl alcoholHNO3 (10-70%), 0-110°C, 0-2MPa3-nitro-4-methoxy benzoic acidHigh
Data sourced from a patent describing the preparation of 3-nitro-4-methoxy benzoic acid. google.com

Synthetic Routes to Ethyl 4-Benzyloxybenzoate

Ethyl 4-benzyloxybenzoate serves as a close analogue to this compound, with the primary difference being the ethyl ester instead of a benzyl ester. The synthesis of ethyl 4-benzyloxybenzoate can be achieved through several methods. One common route involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base to form the benzyl ether, followed by esterification with ethanol. ontosight.ai Another approach is the direct esterification of benzoic acid with ethanol, a condensation reaction catalyzed by an acid or base. youtube.com

The following table summarizes a typical synthesis of ethyl 4-aminobenzoate (B8803810) from ethyl 4-nitrobenzoate, which demonstrates the reduction of a nitro group in the presence of an ester, a transformation relevant to the synthesis of various benzoate derivatives. orgsyn.org

ReactantReagent(s) and ConditionsProductYield (%)
Ethyl 4-nitrobenzoateIndium powder, NH4Cl, aq. ethanol, refluxEthyl 4-aminobenzoate90
This data is from a procedure for the selective reduction of aromatic nitro compounds. orgsyn.org

Functional Group Interconversions and Reactivity Profiling

The reactivity of this compound is characterized by the transformations of its key functional groups: the benzylic ether, the ester moiety, and the aromatic rings.

Benzylic Oxidation Reactions and Mechanisms (e.g., to aldehyde, carboxylic acid)

The benzylic carbon of the benzyl ether group is susceptible to oxidation. siu.edumasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the benzylic position of an alkylbenzene to a carboxylic acid. masterorganicchemistry.comyoutube.com This process requires the presence of a benzylic C-H bond. masterorganicchemistry.comyoutube.com The mechanism is complex but is thought to initiate with the homolytic cleavage of the C-H bond. masterorganicchemistry.com

Milder oxidizing agents can be used to achieve partial oxidation to the aldehyde or ketone. For example, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to yield aromatic aldehydes and alcohols. organic-chemistry.org Another method utilizes N-bromosuccinimide (NBS) to selectively convert benzyl methyl ethers to either aromatic aldehydes or methyl esters, depending on the reaction conditions. nih.gov

The direct oxidation of benzyl ethers to benzoate esters can be accomplished using hypervalent iodine reagents. siu.edu The proposed mechanism involves a hydrogen atom abstraction from the benzylic site, followed by a single electron transfer. siu.edu

Oxidizing AgentSubstrate TypeProduct(s)Key Features
KMnO4, H2CrO4AlkylbenzenesCarboxylic AcidsHarsh conditions, requires benzylic C-H bond. masterorganicchemistry.comyoutube.com
4-acetamido-TEMPOBenzylic ethersAldehydes, AlcoholsMild, high yield. organic-chemistry.org
NBSBenzyl methyl ethersAldehydes or EstersSelective based on equivalents of NBS and temperature. nih.gov
Hypervalent Iodine ReagentsBenzyl ethersBenzoate EstersDirect conversion. siu.edu

Reduction Pathways of Benzyloxy and Ester Moieties

The benzyloxy group can be cleaved through hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.org This method is generally effective but can be inhibited by certain compounds like ammonia (B1221849) or pyridine (B92270) to allow for selective hydrogenation of other functional groups. organic-chemistry.org Alternative methods for benzyl ether deprotection include using strong acids or oxidation to a benzoate followed by hydrolysis. organic-chemistry.org

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds through a tetrahedral intermediate, which then eliminates the alkoxide to form an aldehyde that is subsequently reduced to the alcohol. libretexts.org Using a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the reaction to be stopped at the aldehyde stage. libretexts.org It is also possible to selectively reduce a benzyl ether in the presence of an ester using methods like a Birch reduction (Li/NH3). stackexchange.com

Functional GroupReagent(s)ProductNotes
Benzyloxy EtherH2, Pd/CAlcoholCommon deprotection method. organic-chemistry.orgorganic-chemistry.org
Benzyloxy EtherLi/NH3 (Birch Reduction)AlcoholCan be selective in the presence of an ester. stackexchange.com
EsterLiAlH4Primary AlcoholStrong reducing agent. libretexts.org
EsterDIBAL-H, -78°CAldehydeMilder, stops at the aldehyde stage. libretexts.org

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

Electrophilic Aromatic Substitution: The aromatic rings of this compound can undergo electrophilic substitution. The benzyloxy and ester groups influence the position of substitution. The benzyloxy group is an activating, ortho-, para-directing group due to the resonance effect of the oxygen's lone pairs. libretexts.org The benzoate ester group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. libretexts.org When both are present on the same ring, their directing effects can be either reinforcing or antagonistic. libretexts.org The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.commsu.edu

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org Another pathway for nucleophilic aromatic substitution is through a benzyne (B1209423) intermediate, which can occur with aryl halides under strong basic conditions. masterorganicchemistry.com

Reaction TypeKey FeaturesDirecting Effects on this compound
Electrophilic SubstitutionFavored by electron-donating groups. msu.eduBenzyloxy group is ortho, para-directing. Benzoate group is meta-directing. libretexts.org
Nucleophilic Substitution (SNAr)Favored by electron-withdrawing groups. wikipedia.orglibretexts.orgThe electron-rich rings of this compound are generally not susceptible unless further substituted with strong electron-withdrawing groups.

Condensation Reactions Involving Benzoate Structures

Benzoate esters can participate in condensation reactions. For example, the Claisen condensation involves the reaction of an ester with a strong base to form a β-keto ester. acs.org Esters can also react with amines in a process called aminolysis to form amides. This reaction is analogous to the base-promoted hydrolysis of esters. libretexts.org

Furthermore, the synthesis of esters itself is a condensation reaction, typically between a carboxylic acid and an alcohol under acidic conditions. youtube.com Transesterification, the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst, is another important condensation reaction. libretexts.org

Strategies for Benzyl Protecting Group Cleavage (e.g., palladium-catalyzed hydrogenation, oxidative deprotection with DDQ)

The cleavage of benzyl groups is a critical deprotection step in multi-step organic synthesis. For a molecule like this compound, which contains both a benzyl ester and a benzyl ether, the choice of deprotection strategy is crucial for achieving the desired outcome. The two primary methods, palladium-catalyzed hydrogenation and oxidative cleavage, offer different selectivities and are effective under distinct conditions.

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation is a widely used and highly effective method for the deprotection of both benzyl ethers and benzyl esters. chemrxiv.orgacsgcipr.org This reaction, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgambeed.com The process generally proceeds under mild temperature and pressure conditions. acsgcipr.org

In the case of this compound, both the benzyl ester and the benzyl ether functionalities are susceptible to hydrogenolysis. acsgcipr.orgambeed.com The reaction results in the cleavage of both groups, yielding 4-hydroxybenzoic acid and toluene (B28343) as the final products. acsgcipr.orgjk-sci.comyoutube.com

The general transformation is as follows: this compound + H₂ (gas) --(Pd/C)--> 4-Hydroxybenzoic acid + Toluene

The efficiency and selectivity of the hydrogenolysis can be influenced by several factors, including the choice of catalyst, solvent, and reaction conditions. jk-sci.comresearchgate.net While standard Pd/C is effective, specialized palladium catalysts have been developed to enhance chemoselectivity, which is particularly important when other reducible functional groups are present in the molecule. jst.go.jp For instance, certain Pd catalysts can be "tuned" to prevent the unwanted saturation of aromatic rings. chemrxiv.org Catalytic transfer hydrogenation, using hydrogen donors like cyclohexene (B86901) or ammonium (B1175870) formate (B1220265) instead of hydrogen gas, also provides a convenient and often safer alternative for removing benzyl groups. jk-sci.comrsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Debenzylation

Entry Catalyst Hydrogen Source Solvent Temperature Outcome
1 10% Pd/C H₂ (gas) Ethanol Room Temp Cleavage of benzyl ether and ester jk-sci.com
2 10% Pd/C Cyclohexene Ethanol Reflux Cleavage of benzyl ether and ester rsc.org
3 Pd Black Cyclohexene Ethanol Reflux Rapid cleavage of benzyl ether rsc.org
4 Pd/C(en) complex H₂ (gas) Methanol Room Temp Selective hydrogenation without O-debenzylation researchgate.net

Oxidative Deprotection with DDQ

Oxidative methods offer an alternative route for benzyl group cleavage, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a prominent reagent for this purpose. rsc.orgorganic-chemistry.org DDQ is particularly effective for cleaving benzyl ethers, especially those with electron-donating groups on the aromatic ring, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgorganicchemistrydata.org However, it can also be used to deprotect simple benzyl ethers. cdnsciencepub.comresearchgate.net

The mechanism of DDQ-mediated deprotection is thought to involve a hydride transfer from the benzylic position to the quinone, generating a stabilized benzylic cation. cdnsciencepub.comdu.ac.in For this compound, DDQ would primarily target the benzyl ether linkage. The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂), often with a small amount of water present. nih.gov

Unlike hydrogenation, which cleaves both the ester and ether, DDQ-based oxidation offers the potential for selective cleavage of the benzyl ether while leaving the benzyl ester intact, depending on the reaction conditions. cdnsciencepub.comdu.ac.in However, primary ethers can be further oxidized to the corresponding esters with excess DDQ. cdnsciencepub.com Recent advancements have shown that using DDQ in catalytic amounts, in conjunction with a co-catalyst like tert-butyl nitrite (B80452) (TBN) and air as the terminal oxidant, provides a more efficient and environmentally friendly protocol. acs.org Furthermore, photoirradiation can facilitate the deprotection of benzyl ethers with DDQ under milder conditions. organic-chemistry.orgresearchgate.net

Table 2: Conditions for Oxidative Debenzylation of Benzyl Ethers with DDQ

Entry Substrate Type Reagents Solvent Conditions Outcome
1 Benzyl Ether DDQ (stoichiometric) CH₂Cl₂ / H₂O Room Temp Selective ether cleavage nih.gov
2 p-Methoxybenzyl Ether DDQ (stoichiometric) CH₂Cl₂ / H₂O Room Temp High-yield ether cleavage researchgate.net
3 Benzyl Ether DDQ (catalytic), TBN, O₂ CH₂Cl₂ Room Temp Catalytic ether cleavage acs.org
4 Benzyl Ether DDQ MeCN Photoirradiation (UV) Facile ether deprotection researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the benzyl (B1604629) 4-benzyloxybenzoate molecule. The spectrum, typically run in a solvent like deuterochloroform (CDCl₃), reveals characteristic chemical shifts (δ) for the different types of protons.

The aromatic protons of the two benzyl rings and the benzoate (B1203000) moiety typically appear in the range of 7.2 to 8.2 ppm. The two protons of the benzylic methylene (B1212753) group (CH₂) attached to the oxygen of the ester are observed as a singlet at approximately 5.42 ppm. The protons of the other benzylic methylene group also present as a singlet.

Table 1: ¹H NMR Spectral Data for Benzyl 4-Benzyloxybenzoate Derivatives

Compound Chemical Shift (δ) in ppm
Benzyl 4-(hexyloxy)benzoate 8.03-8.00 (m, 2H), 7.44-7.41 (m, 2H), 7.38-7.31 (m, 3H), 6.87-6.89 (m, 2H), 5.32 (s, 2H), 3.97 (t, J = 6.6 Hz, 2H), 1.80-1.73 (m, 2H), 1.44 (ddd, J = 10.5, 5.3, 3.3 Hz, 2H), 1.37-1.29 (m, 4H), 0.90 (t, J = 7.1 Hz, 3H)
Benzyl 4-phenoxybenzoate 8.04-8.02 (m, 2H), 7.42-7.40 (m, 2H), 7.36-7.29 (m, 5H), 7.14 (t, J = 7.4 Hz, 1H), 7.04-7.01 (m, 2H), 6.96-6.94 (m, 2H), 5.32 (s, 2H)
Benzyl 4-methylbenzoate 7.97-7.95 (m, 2H)
Benzyl 4-methoxybenzoate 8.01 (d, J = 9.0 Hz, 2H), 7.41 (dd, J = 4.1, 3.6 Hz, 2H), 7.36-7.29 (m, 3H), 6.87-6.85 (m, 2H), 5.31 (s, 2H), 3.75 (s, 3H)
Benzyl [1,1'-biphenyl]-4-carboxylate 8.15-8.12 (m, 2H), 7.66-7.59 (m, 4H), 7.47-7.32 (m, 8H), 5.38 (s, 2H)
Benzyl 4-cyanobenzoate 8.18-8.15 (m, 2H), 7.74-7.72 (m, 2H), 7.45-7.36 (m, 5H), 5.39 (s, 2H)
Benzyl 2-nitrobenzoate 7.82 (dd, J = 7.8, 1.4 Hz, 1H), 7.70 (dd, J = 7.4, 1.7 Hz, 1H), 7.61-7.52 (m, 2H), 7.40-7.31 (m, 5H), 5.33 (s, 2H)

Note: The data presented is for structurally similar compounds to provide a reference for the expected chemical shifts.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 165-166 ppm. The aromatic carbons show signals in the range of 114 to 163 ppm. The benzylic methylene carbons are observed at approximately 66-70 ppm.

Table 2: ¹³C NMR Spectral Data for this compound Derivatives

Compound Chemical Shift (δ) in ppm
Benzyl 4-(hexyloxy)benzoate 166.07, 162.96, 136.25, 131.60, 128.43, 127.99, 127.97, 122.14, 113.97, 68.08, 66.21, 31.45, 28.97, 25.56, 22.49, 13.93
Benzyl 4-phenoxybenzoate 165.70, 161.74, 155.44, 136.03, 131.69, 129.88, 128.44, 128.06, 127.98, 124.36, 124.28, 119.93, 117.17, 66.39
Benzyl 4-methylbenzoate 166.14, 137.78, 132.88, 132.71, 130.03, 129.51, 129.46, 129.05, 128.84, 128.14, 128.11, 66.41, 20.98
Benzyl 4-methoxybenzoate 165.85, 163.18, 136.09, 131.47, 128.31, 127.88, 127.84, 122.26, 113.38, 66.10, 55.09
Benzyl [1,1'-biphenyl]-4-carboxylate 166.26, 145.71, 139.93, 136.06, 130.19, 128.88, 128.82, 128.56, 128.20, 128.13, 128.11, 127.23, 127.01, 66.66
Benzyl 4-cyanobenzoate 164.70, 135.25, 133.87, 132.16, 130.13, 128.66, 128.54, 128.33, 117.88, 116.41, 67.44
Benzyl 2-nitrobenzoate 164.97, 147.96, 134.61, 132.74, 131.67, 129.65, 128.44, 128.41, 128.35, 127.16, 123.67, 68.05

Note: The data presented is for structurally similar compounds to provide a reference for the expected chemical shifts.

Two-Dimensional NMR Techniques for Connectivity Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons. nih.gov For instance, a COSY spectrum would show correlations between adjacent protons on the aromatic rings, while an HMBC spectrum would reveal long-range couplings between the benzylic protons and the carbonyl carbon, unequivocally confirming the ester linkage. researchgate.net These techniques are invaluable in piecing together the molecular puzzle and verifying the assigned structure. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The FT-IR spectrum of this compound displays several characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching of the ester group is typically observed in the region of 1700-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester and ether linkages appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the corresponding bending vibrations are found in the 690-900 cm⁻¹ range.

Table 3: FT-IR Spectral Data for Benzyl Benzoate

Vibrational Mode Wavenumber (cm⁻¹)
C=O Stretch (Ester) ~1720
Aromatic C=C Stretch ~1600, ~1450
C-O Stretch (Ester & Ether) ~1270, ~1110
Aromatic C-H Bending ~710

Note: Data for the closely related compound Benzyl Benzoate. Spectra were measured on dispersive instruments and may differ from measurements on FTIR instruments. nist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing relatively large and polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, allowing for accurate determination of its molecular weight.

Under collisionally activated dissociation (CAD) conditions, the protonated molecule can fragment. nih.gov A characteristic fragmentation pathway for benzyl esters is the loss of the benzyl group, leading to the formation of a benzoyl cation. nih.gov In the case of this compound, fragmentation could also involve cleavage of the benzyloxy group. The analysis of these fragmentation patterns provides further confirmation of the compound's structure.

Table 4: ESI-MS Data for a Related Compound, Benzyl 4-phenoxybenzoate

Ion Calculated m/z Found m/z
[M+H]⁺ 305.11722 305.11645

Note: High-resolution mass spectrometry (HRMS) data for the related compound benzyl 4-phenoxybenzoate. rsc.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids. For this compound, this technique provides precise data on atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of its molecular conformation.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction is the most powerful method for determining the spatial arrangement of atoms within a molecule. sigmaaldrich.com This technique can provide precise bond lengths and angles, detail the molecular conformation, and establish the connectivity of atoms. sigmaaldrich.com For chiral molecules that are enantiomerically pure, X-ray crystallography can also determine the absolute configuration. tubitak.gov.tr This is often achieved through the analysis of the Flack parameter, which should be close to zero (e.g., < 0.1) with a small standard uncertainty for a correct assignment. sigmaaldrich.com

Table 1: Expected Bond and Torsion Angles for this compound Based on Analogous Structures

Parameter Description Expected Value
C-O-C-C Torsion Angle Torsion angle of the benzyloxy linkage ~175-180°
C-O-C=O Torsion Angle Torsion angle of the benzoate ester group ~180°

This table presents expected values based on data from structurally similar compounds reported in the literature.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of close contacts between neighboring molecules.

The analysis generates a three-dimensional surface mapped with properties like dnorm, a normalized contact distance. On a dnorm map, red regions highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.govmdpi.com Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals limit. nih.gov

Table 2: Typical Contributions to the Hirshfeld Surface for Benzyloxy-Benzoate Derivatives

Interaction Type Description Typical Contribution (%)
H···H Interactions between hydrogen atoms 30 - 40%
C···H / H···C Interactions between carbon and hydrogen atoms 30 - 40%
O···H / H···O Hydrogen bonding and other oxygen-hydrogen contacts 10 - 15%

This table shows representative data from related compounds to illustrate the likely intermolecular interactions for this compound. nih.govnih.gov

Crystal Packing and Supramolecular Assembly

The data from X-ray diffraction and Hirshfeld surface analysis reveal how individual molecules of this compound assemble into a stable, three-dimensional supramolecular structure. The crystal packing is governed by a network of non-covalent interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. chemicalbook.com The absorption of this energy promotes electrons from a ground electronic state to a higher-energy excited state. nih.gov

The structure of this compound contains several chromophores—the parts of the molecule responsible for light absorption. These include the two benzyl rings and the benzoate ring system, as well as the carbonyl group (C=O) of the ester. The key electronic transitions for this molecule are expected to be:

π → π* (pi to pi-star) transitions: These high-intensity absorptions arise from the excitation of electrons in the π-orbitals of the aromatic rings and the carbonyl group to unoccupied π* anti-bonding orbitals. nih.gov These transitions are typically observed in the 200-300 nm region. chemicalbook.com

n → π* (n to pi-star) transitions: These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the ester and ether groups, to a π* anti-bonding orbital. nih.gov These transitions occur at longer wavelengths (lower energy) than π → π* transitions. chemicalbook.com

The UV-Vis spectrum of this compound would therefore be expected to show strong absorption bands below 300 nm, characteristic of its extended aromatic system. The exact position and intensity of these bands can be influenced by the solvent environment. nih.gov For instance, the absorption peak for benzyl alcohol, a related fragment, is found around 259 nm. aatbio.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula to verify the purity and confirm the identity of a synthesized compound.

For this compound, the molecular formula is C₂₁H₁₈O₃. chemicalbook.comsigmaaldrich.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence that the correct compound has been synthesized with a high degree of purity.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (u) Atoms in Formula Total Mass (u) Mass Percentage (%)
Carbon C 12.011 21 252.231 79.23%
Hydrogen H 1.008 18 18.144 5.70%
Oxygen O 15.999 3 47.997 15.07%

| Total | | | | 318.372 | 100.00% |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can determine the optimal geometry and electronic structure of benzyl (B1604629) 4-benzyloxybenzoate.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For benzyl 4-benzyloxybenzoate, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT. Key parameters that would be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated combination for organic molecules like this compound is the B3LYP functional with a 6-31G* basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for many organic systems.

6-31G:* This is a Pople-style basis set that describes the atomic orbitals. The '6-31G' part indicates how the core and valence atomic orbitals are represented, and the asterisk (*) signifies the addition of polarization functions on heavy (non-hydrogen) atoms. These polarization functions allow for more flexibility in describing the electron distribution, leading to more accurate geometries and energies.

The following table illustrates the type of data that would be generated from such a calculation for this compound.

Computational Parameter Description Hypothetical Value
Method DFT FunctionalB3LYP
Basis Set Atomic Orbital Representation6-31G*
Total Energy Ground state energy of the optimized geometry-1072.5 Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO5.3 eV
Dipole Moment Measure of the molecule's overall polarity2.5 Debye
Note: The values in this table are hypothetical and serve as an illustration of the output of a DFT calculation.

Molecular Dynamics and Docking Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics and docking simulations are used to explore its interactions with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Potential protein targets for this compound could include:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are crucial in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. chemspider.comsigmaaldrich.comnih.gov Docking studies could reveal whether this compound can fit into the active sites of these enzymes.

InhA (Enoyl-ACP reductase): This enzyme is a key component of the fatty acid synthesis pathway in Mycobacterium tuberculosis and is a target for the development of new anti-tuberculosis drugs. nih.gov

A ligand-protein interaction profiler would be used to analyze the docking results and visualize the specific amino acid residues involved in binding. nih.gov

Following docking, the strength of the interaction between this compound and the protein target is estimated by calculating the binding energy. A more negative binding energy typically indicates a more stable and favorable interaction. These calculations can help in ranking potential drug candidates.

Molecular dynamics simulations can further refine the understanding of the binding process by simulating the movement of the ligand and protein over time. This allows for conformational sampling, exploring different possible binding poses and providing a more dynamic picture of the interaction.

The table below illustrates hypothetical docking results for this compound with the target proteins.

Target Protein PDB ID Docking Score (kcal/mol) Key Interacting Residues (Hypothetical)
AChE 4EY7-8.5TYR121, TRP279, PHE330
BChE 1P0I-7.9TRP82, LEU286, PHE329
InhA 2B36-9.2TYR158, MET199, ILE215
Note: The values in this table are hypothetical and for illustrative purposes.

In Silico Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR can be used to predict the activity of new, unsynthesized compounds.

For this compound, an SAR study would involve computationally generating a series of related molecules with slight structural modifications. For example, the position of the benzyloxy group could be changed, or different substituents could be added to the benzyl or benzoate (B1203000) rings. The properties of these new molecules, such as their binding affinity to a target protein, would then be calculated.

This data can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. A QSAR model is a mathematical equation that relates the structural properties of a molecule to its biological activity. researchgate.net This model can then be used to predict the activity of other related compounds, helping to prioritize which molecules should be synthesized and tested in the lab.

Rational Design of Derivatives based on Computational Insights

Computational chemistry serves as a cornerstone for the rational design of derivatives of this compound, aiming to optimize its properties for specific applications. By analyzing its structure-activity relationships (SAR), researchers can make targeted modifications to enhance efficacy, selectivity, or metabolic stability.

For instance, in studies of similar complex ester and ether-containing scaffolds, computational insights guide the modification of substituent groups to improve biological activity. Research on Peroxisome Proliferator-Activated Receptor α (PPARα) agonists utilized in-silico modeling to predict how different substituents on the aromatic rings would affect binding and activity. nih.gov This approach revealed that adding lipophilic or electron-withdrawing groups could enhance cellular activity. nih.gov Similarly, for this compound, computational models could predict the impact of altering the benzyl or benzyloxy moieties. Introducing fluorine atoms, for example, is a common strategy to block potential sites of metabolic oxidation, a hypothesis that can be tested and validated computationally before synthesis. nih.gov

The design process often involves generating a library of virtual derivatives and evaluating them computationally. Key molecular descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), and molecular weight are calculated to ensure the new molecules retain drug-like properties. This data-driven approach minimizes the number of compounds that need to be synthesized and tested, streamlining the discovery pipeline.

Prediction of Molecular Interactions and Binding Affinity

Molecular docking and other computational techniques are employed to predict how this compound interacts with biological targets like enzymes and receptors. These simulations place the molecule into the binding site of a protein to identify key interactions and estimate its binding affinity.

The binding of a ligand like this compound is governed by noncovalent interactions. Its two benzyl groups and the central phenyl ring can form favorable hydrophobic and van der Waals interactions within a protein's binding pocket. nih.gov The ester and ether oxygen atoms can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the target protein.

The strength of these interactions determines the binding affinity, often expressed as the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct experimental data for this compound is specific to the target, computational methods can provide reliable estimates. For well-characterized systems, binding energies for small molecules can reach up to 15 kcal/mol for noncovalent interactions. nih.gov Computational tools analyze factors like desolvation energy, electrostatic interactions, and conformational strain to predict this affinity. For example, studies on dopaminergic ligands have shown that the electrostatic potential of a molecule is a critical factor influencing its binding affinity for receptors. nih.gov

Table 1: Predicted Interaction Profile for a Hypothetical this compound-Protein Complex

Interaction Type Potential Interacting Groups on Ligand Contributing Residues in Target
Hydrogen Bonding Ester and Ether Oxygens Ser, Thr, Tyr, Asn, Gln
Hydrophobic/π-π Stacking Benzyl and Phenyl Rings Phe, Tyr, Trp, Leu, Val

Conformational Analysis and Torsion Angle Dynamics

Conformational analysis investigates the three-dimensional shapes a molecule can adopt by rotating around its single bonds. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its preferred conformations is essential for predicting its biological activity.

The molecule's structure is defined by several key torsion angles (or dihedral angles):

The rotation around the C-O bond of the ester group.

The rotation of the benzyl group attached to the ester.

The rotation of the benzyloxy group's ether linkage.

The rotation of the terminal phenyl ring of the benzyloxy group.

Table 2: Key Torsion Angles in this compound

Torsion Angle Description Expected Dynamics
C-C-O-C Defines the orientation of the benzyl ester group Relatively flexible, influences accessibility of ester group
C-O-C-C Defines the orientation of the benzyloxy substituent Flexible, determines the spatial position of the outer phenyl ring

Electrostatic Surface Potential (ESP) Analysis and Reactive Site Identification

The Molecular Electrostatic Potential (ESP) map is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. nih.gov It helps to identify regions that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of nucleophilic and electrophilic reactive sites, respectively.

For this compound, an ESP analysis would likely reveal the following:

Negative Potential (Red/Yellow): The regions around the oxygen atoms of the ester and ether linkages are electron-rich due to the high electronegativity of oxygen. These areas are the most likely sites for interacting with positively charged parts of a biological target (electrophilic attack) or for forming hydrogen bonds. nih.gov

Positive Potential (Blue): The hydrogen atoms on the aromatic rings would exhibit a slight positive potential, making them susceptible to interactions with negatively charged residues.

Neutral Potential (Green): The carbon-rich aromatic rings and methylene (B1212753) bridges would largely display neutral potential, contributing to hydrophobic interactions. nih.gov

This analysis is crucial for understanding not only receptor binding but also potential metabolic attack sites. Regions with negative potential are often targets for oxidative enzymes. nih.govnih.gov

Computational Prediction of Molecular Properties for Lead Identification

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties for this compound, providing an early assessment of its drug-likeness.

These predictive models are built from large datasets of experimental results and use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters.

Table 3: Predicted ADMET Profile for this compound

Property Predicted Value/Characteristic Implication
Absorption
Oral Bioavailability Moderate to Low May have limited absorption from the gut due to high molecular weight and lipophilicity.
Caco-2 Permeability Moderate Predicted to cross intestinal cell membranes.
Distribution
Blood-Brain Barrier (BBB) Penetration Likely to cross Lipophilic nature may allow it to enter the central nervous system.
Plasma Protein Binding High Expected to bind extensively to proteins like albumin due to its hydrophobicity.
Metabolism
CYP450 Substrate Yes (Predicted) Likely to be metabolized by Cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9). mdpi.com
Excretion
Primary Route Renal (after metabolism) Metabolites are likely to be more water-soluble and excreted via the kidneys.
Toxicity
hERG Inhibition Possible Aromatic structures can sometimes interact with the hERG potassium channel, a cardiotoxicity risk.

Note: These are generalized predictions based on the structure and may not reflect experimental outcomes.

Identifying the parts of a molecule most susceptible to metabolic transformation, known as the Sites of Metabolism (SOMs), is critical for improving its stability and avoiding the formation of toxic metabolites. nih.gov Computational tools like StarDrop's P450 metabolism module, FAME 2, and GLORY predict SOMs based on chemical reactivity and accessibility within the enzyme's active site. nih.govfrontiersin.org

For this compound, the most probable sites for Phase I metabolism, particularly oxidation by Cytochrome P450 enzymes, are:

Aromatic Hydroxylation: The electron-rich phenyl rings, particularly the 4-benzyloxy-substituted ring, are prime candidates for hydroxylation. The para-position is often favored unless already substituted.

O-Dealkylation: The ether linkage of the benzyloxy group and the ester's benzyl group can be cleaved, releasing 4-hydroxybenzoic acid derivatives and benzyl alcohol/benzaldehyde, respectively.

Benzylic Hydroxylation: The methylene (-CH2-) carbons of both the benzyl ester and the benzyloxy group are susceptible to oxidation to form alcohols, which can be further oxidized to ketones.

In silico tools can rank these potential metabolic hotspots, allowing chemists to strategically modify the molecule, for instance by introducing a fluorine atom, to block a major metabolic pathway and enhance the compound's half-life. nih.govnih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block in Organic Synthesis

The inherent reactivity of the ester and ether functionalities, along with the aromatic rings, allows Benzyl (B1604629) 4-benzyloxybenzoate and its derivatives to serve as key starting materials and intermediates for a range of complex chemical structures.

The benzyloxybenzoate framework is a foundational component in the construction of elaborate molecules. Research has demonstrated the utility of this structural motif in the synthesis of natural products. For instance, a derivative, benzyl 4-benzyloxy-2-hydroxy-6-methylbenzoate, was synthesized from orsellinic acid and serves as a key aromatic constituent of Calicheamicin γ1I, a potent antitumor agent known for its unusual mode of action. hallstarindustrial.com This highlights the role of the benzyloxybenzoate core in providing the necessary scaffold for building biologically significant and complex natural products.

Furthermore, related structures such as Benzyl 4-(benzyloxy)-3-methoxybenzoate are recognized as valuable intermediates for creating novel compounds with specifically designed properties. researchgate.net The ester group in these compounds can be hydrolyzed to the corresponding carboxylic acid, a critical transformation for generating bioactive intermediates and enabling further synthetic modifications. researchgate.net

The benzyl and benzoate (B1203000) moieties are common features in many pharmaceutically active compounds. Derivatives of Benzyl 4-benzyloxybenzoate are actively investigated for their potential therapeutic applications. For example, benzyl derivatives are being explored as active pharmaceutical ingredients with potential antiviral and anticancer properties. researchgate.net A methoxy-substituted variant, Benzyl 4-(benzyloxy)-3-methoxybenzoate, has been specifically studied for its potential antimicrobial and anti-inflammatory effects. researchgate.net

The broader applicability of benzyl groups in pharmaceutical synthesis is well-established. In separate research, N-benzyl-4-oxo-1,2,3,4-tetrahydrocinnolines were synthesized and evaluated for their effects on the central nervous system, demonstrating the importance of the benzyl group in creating scaffolds for neurologically active agents. mdpi.com While not directly starting from this compound, these examples underscore the value of its constituent parts in medicinal chemistry and drug development. mdpi.comacs.org

Development of Functional Polymers and Advanced Materials

The rigid, rod-like structure inherent to the phenyl benzoate core is a desirable characteristic for the creation of high-performance materials, including functional polymers and liquid crystals.

While this compound itself is not a polymerizable methacrylate, the phenyl benzoate scaffold is used to design and synthesize novel reactive monomers for advanced polymer systems. mdpi.com Research into liquid crystalline polymers has led to the development of polymerizable phenyl benzoate-based monomers. By introducing reactive groups, these core structures can be transformed into monomers suitable for creating main-chain polymers with highly defined properties. mdpi.com

For example, novel liquid crystalline thiol-ene monomers based on a phenyl benzoate structure have been successfully synthesized. These materials can be polymerized, often in situ, to produce polymers with unique mechanical, optical, and electro-optical properties, demonstrating a pathway from the basic phenyl benzoate structure to functional, high-performance polymers. mdpi.com

Aromatic esters are known to function as plasticizers and property modifiers when incorporated into polymer matrices. Though specific research on using this compound as a polymer additive is not widely documented, the behavior of similar compounds provides insight into its potential role. As an external plasticizer, it would be physically mixed with a polymer, not chemically bonded, and could weaken the intermolecular forces between polymer chains. researchgate.net

This plasticizing effect typically enhances flexibility and can lower the glass transition temperature (Tg) of the polymer. However, the impact on thermal stability can vary. Some ester plasticizers can lower the thermal stability of the polymer matrix, while others, particularly those that promote char formation, can improve fire resistance. Given its aromatic structure, this compound could potentially enhance thermal stability in certain systems, a characteristic seen in some aromatic esters used for high-temperature applications. researchgate.net Its incorporation would be expected to modulate the mechanical properties of the host polymer, balancing rigidity and flexibility.

The phenyl benzoate unit is a cornerstone in the design of calamitic (rod-shaped) liquid crystals. These materials are of great interest for their applications in science and technology, particularly in display devices. The molecular architecture of phenyl benzoate derivatives, which can be modified with various terminal groups, allows for the creation of materials exhibiting specific mesophases (e.g., nematic, smectic).

A key example is the synthesis and characterization of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a calamitic liquid crystal whose structure is closely related to this compound. Detailed studies of BDBB using techniques like Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) have revealed its mesomorphic characteristics, including the temperatures at which it transitions between crystalline, smectic, nematic, and isotropic liquid phases.

The thermodynamic properties of such liquid crystals are crucial for their application and are often investigated using Inverse Gas Chromatography (IGC). This technique allows for the determination of important parameters like phase transition temperatures and thermodynamic interactions between the liquid crystal and various solvents.

Below is a table detailing the phase transition temperatures and corresponding enthalpy values for the liquid crystal compound BDBB, as determined by DSC.

Phase Transition Data for 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)
TransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)
Cr → SmC (Heating)98.542.5
SmC → N (Heating)128.0-
N → Iso (Heating)187.21.5
Iso → N (Cooling)186.4-1.4
N → SmC (Cooling)127.1-
SmC → Cr (Cooling)89.0-35.2

Cr = Crystal, SmC = Smectic C phase, N = Nematic phase, Iso = Isotropic liquid. Data derived from research on BDBB, a structurally related compound.

Ligand Design in Coordination Chemistry and Metal Complex Research

The design of organic ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. This compound and its parent acid, 4-benzyloxybenzoic acid, serve as versatile scaffolds for creating ligands that can coordinate to a variety of metal ions, leading to complexes with interesting photophysical and structural characteristics.

Lanthanide Complexes for Photophysical Property Investigation

The investigation of lanthanide complexes is a vibrant area of research, driven by their unique luminescent properties which are ideal for applications in lighting, displays, and biomedical imaging. The efficiency of light emission from a lanthanide ion in a complex is highly dependent on the coordinated organic ligands, which act as "antennas" to absorb and transfer energy to the metal center.

Researchers have synthesized and studied a series of lanthanide complexes using 4-benzyloxybenzoic acid and its derivatives as ligands. mdpi.comnih.gov Specifically, complexes with Terbium (Tb³⁺), Europium (Eu³⁺), and Gadolinium (Gd³⁺) have been prepared to investigate how modifications to the ligand structure affect the photophysical properties of the resulting materials. mdpi.comnih.gov

In one such study, three derivatives of 4-benzyloxybenzoic acid were used: the parent acid (HL1), a methoxy-substituted version (3-methoxy-4-benzyloxybenzoic acid, HL2), and a nitro-substituted version (3-nitro-4-benzyloxybenzoic acid, HL3). mdpi.comnih.gov The introduction of an electron-donating group like methoxy (B1213986) (-OMe) at the 3-position was found to increase the electron density of the ligand system. This enhancement of electron density resulted in a significant improvement in the photoluminescence efficiency of the corresponding Tb³⁺ complex compared to the complex with the unsubstituted 4-benzyloxybenzoate ligand. mdpi.com Conversely, the presence of an electron-withdrawing nitro group (-NO₂) at the same position led to a dramatic decrease in the luminescence efficiency of the Tb³⁺ complex. mdpi.comnih.gov This quenching effect is attributed to the dissipation of the excitation energy through the nitro group. nih.gov

The study also revealed that the Eu³⁺ complexes exhibited weaker photoluminescence. This was ascribed to a poor energy match between the triplet state energy levels of the 4-benzyloxybenzoic acid derivatives and the emitting level of the Eu³⁺ ion. nih.gov The structural analysis of two of the Tb³⁺ complexes showed them to be homodinuclear species, where two terbium ions are bridged by oxygen atoms from the benzoate ligands. mdpi.comnih.gov The coordination modes of the carboxylate ligands to the Tb³⁺ ions were observed to be bidentate chelating and bidentate bridging. mdpi.comnih.gov

Table 1: Photophysical Data for Lanthanide Complexes of 4-Benzyloxybenzoic Acid Derivatives

LigandLanthanide IonEmission Bands (nm)Quantum Yield (%)
4-Benzyloxybenzoic acid (HL1)Tb³⁺491, 545, 584, 62210.3
3-Methoxy-4-benzyloxybenzoic acid (HL2)Tb³⁺491, 545, 584, 62233.0
3-Nitro-4-benzyloxybenzoic acid (HL3)Tb³⁺491, 545, 584, 6220.1
4-Benzyloxybenzoic acid (HL1)Eu³⁺580, 593, 615, 652, 699< 0.1
3-Methoxy-4-benzyloxybenzoic acid (HL2)Eu³⁺580, 593, 615, 652, 699< 0.1
3-Nitro-4-benzyloxybenzoic acid (HL3)Eu³⁺580, 593, 615, 652, 699< 0.1

Transition Metal Complexes (e.g., Cadmium(II)) and Their Structural Characterization

The structural diversity of transition metal complexes makes them a subject of intense study for applications in catalysis, sensing, and materials science. Cadmium(II), with its d¹⁰ electron configuration, is a useful metal ion for probing the coordination preferences of new ligands without the complications of d-d electronic transitions.

The derivative, 4-benzyloxybenzoylhydrazine, which is synthesized from ethyl-4-benzyloxybenzoate, has been used to prepare a series of Cadmium(II) complexes. nih.gov In a representative study, the 4-benzyloxybenzoylhydrazine was first reacted with various aromatic aldehydes to form Schiff base ligands. These ligands were then reacted with cadmium(II) acetate (B1210297) to yield the corresponding complexes. nih.gov

Characterization of these complexes using techniques such as UV-visible spectroscopy suggested a tetrahedral geometry around the Cd(II) ion. nih.gov The conductivity measurements of the complexes indicated that they are non-electrolytic in nature. nih.gov The structural characterization of these complexes provides valuable insight into the coordination behavior of ligands derived from the 4-benzyloxybenzoic acid framework.

Table 2: Characterization of Cadmium(II) Complexes with Ligands Derived from 4-Benzyloxybenzoylhydrazine

Ligand PrecursorAldehyde ReactantResulting ComplexProposed Geometry
4-BenzyloxybenzoylhydrazineCinnamaldehyde[(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₅CH=CH)₂Cd]Tetrahedral
4-BenzyloxybenzoylhydrazineSalicylaldehyde[(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₄(OH))₂Cd]Tetrahedral
4-Benzyloxybenzoylhydrazine2,4-Dimethoxybenzaldehyde[(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₃(OCH₃)₂)₂Cd]Tetrahedral
4-Benzyloxybenzoylhydrazine4-N,N-Dimethylaminobenzaldehyde[(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₄N(CH₃)₂)₂Cd]Tetrahedral
4-Benzyloxybenzoylhydrazine4-Methoxybenzaldehyde[(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₄(OCH₃))₂Cd]Tetrahedral

Metallo-Porphyrazine Synthesis and Supramolecular Assembly

Porphyrins and their synthetic analogues, porphyrazines, are macrocyclic compounds that can chelate a wide variety of metal ions to form metalloporphyrins and metalloporphyrazines. These molecules are of great interest due to their diverse applications in catalysis, photodynamic therapy, and as building blocks for supramolecular assemblies. The functionalization of the porphyrin periphery with specific substituents can be used to tune their properties and control their self-assembly into larger, more complex structures.

While there is no direct evidence of this compound being used in the synthesis of metallo-porphyrazines, the related compound, 4-benzyloxybenzoyl chloride, is a reactive derivative that can be used to introduce the 4-benzyloxybenzoyl group onto other molecules. This functionalization strategy is relevant to the construction of complex porphyrin-based systems. For instance, porphyrins functionalized with carboxylic acid or acid chloride groups can be reacted with molecules containing complementary functional groups (e.g., amines or alcohols) to create larger supramolecular structures.

The general approach involves the synthesis of a porphyrin with reactive sites, such as amino or hydroxyl groups, on its periphery. These reactive sites can then be acylated using a reagent like 4-benzyloxybenzoyl chloride. The resulting porphyrin, now bearing the bulky 4-benzyloxybenzoyl substituents, will have modified solubility, aggregation behavior, and electronic properties. The introduction of such groups can influence the π-π stacking interactions that often govern the self-assembly of porphyrins. mdpi.com By controlling these interactions, it is possible to direct the formation of specific supramolecular architectures, such as nanorods, nanosheets, or vesicles. mdpi.comnih.gov These organized assemblies can exhibit enhanced properties compared to the individual porphyrin molecules, making them attractive for applications in areas like photocatalysis and drug delivery. mdpi.comnih.gov

Mechanistic Studies on Biological Interactions and Lead Compound Development

Investigation of Enzyme Inhibition Mechanisms

The ability of benzyl (B1604629) 4-benzyloxybenzoate derivatives to modulate the activity of specific enzymes has been a key area of research. These investigations offer a window into the molecular interactions that drive their biological effects.

Tyrosinase is a critical enzyme in the biosynthesis of melanin, making it a prime target for compounds aimed at regulating pigmentation. nih.gov While direct studies on benzyl 4-benzyloxybenzoate are not extensively documented in the available literature, research on related benzylidene and benzoate (B1203000) structures provides a strong basis for understanding potential inhibitory mechanisms.

The inhibitory action against tyrosinase is often achieved through several mechanisms, including the chemical reduction of dopaquinone, scavenging of dopaquinone, or by acting as an alternative substrate. nih.gov For instance, certain synthetic stilbene (B7821643) derivatives, which share structural similarities with the benzyl groups in this compound, have demonstrated significant tyrosinase inhibitory activity. nih.gov The presence of a 4-resorcinol moiety in various flavonoids has been shown to be important for tyrosinase inhibition, suggesting that the hydroxyl and benzyloxy groups in derivatives of this compound could play a similar role. nih.gov

In a study of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one ((Z)-BPTT) analogs, which were designed based on potent tyrosinase inhibitors, several compounds showed significantly higher potency than the well-known inhibitor, kojic acid. mdpi.com Kinetic studies revealed that these analogs acted as competitive inhibitors, a finding supported by docking simulations. mdpi.com Specifically, analog 2, which contains a catechol group, was a potent inhibitor of both mushroom and human tyrosinase and also demonstrated strong radical scavenging activity. mdpi.com This dual mechanism, involving direct enzyme inhibition and reduction of reactive oxygen species that promote melanogenesis, highlights a sophisticated approach to modulating enzyme activity. mdpi.com

Another study on (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) found it to have a greater inhibitory effect on tyrosinase than kojic acid, with in silico docking simulations indicating a high binding affinity to the enzyme's catalytic site. nih.gov These findings underscore the potential of benzylidene-containing scaffolds, structurally related to this compound, as effective tyrosinase inhibitors.

While specific studies on this compound's interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are limited, research on structurally similar compounds provides valuable insights. For example, a study on 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides revealed that these compounds are reversible, moderately potent inhibitors of both AChE and BChE. nih.gov The study highlighted that simple substituent changes on the aroyl moiety could alter anti-AChE activity by two orders of magnitude. nih.gov Docking studies suggested these compounds likely bind in the middle of the AChE active site gorge and deeper within the larger BChE active site gorge. nih.gov

Furthermore, investigations into benzene-di-N-substituted carbamates have shown that these compounds act as pseudosubstrate inhibitors of both enzymes. nih.gov Interestingly, butyrylcholinesterase shows a preference for para-substituted carbamates, while acetylcholinesterase prefers both para- and meta-isomers. nih.gov This suggests that the anionic site of butyrylcholinesterase is smaller than that of acetylcholinesterase. nih.gov These findings on related structures suggest that the arrangement of the benzyl and benzyloxy groups in this compound could influence its potential interaction with and selectivity for AChE and BChE.

InhA, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a well-established target for developing new anti-tuberculosis drugs. nih.govmdpi.com It is the target for the first-line drug isoniazid. nih.gov Compounds that directly inhibit InhA are promising candidates for treating isoniazid-resistant strains. nih.gov

While direct binding studies of this compound with InhA are not prevalent, research on related scaffolds is informative. For example, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit M. tuberculosis. nih.gov Two of these compounds showed minimum inhibitory concentrations (MICs) comparable to isoniazid, demonstrating the potential of the benzyloxybenzyl moiety in anti-mycobacterial agents. nih.gov

Structure-based drug design has led to the development of slow, tight-binding inhibitors of InhA. nih.gov For instance, 2-(o-Tolyloxy)-5-hexylphenol (PT70) was developed to have a long residence time on the enzyme, a desirable property for in vivo drug activity. nih.gov The crystal structure of the InhA-NAD+-PT70 complex revealed that slow onset inhibition is linked to the ordering of an active site loop, which closes the substrate-binding pocket. nih.gov

In another study, novel hybrid 1,2,3- and 1,2,4-triazole (B32235) compounds were designed to target InhA. mdpi.com Several of these compounds completely inhibited the InhA enzyme at a concentration of 10 nM, with some exhibiting IC50 values significantly lower than the reference drugs rifampicin (B610482) and isoniazid. mdpi.com Molecular docking studies supported these findings, indicating strong binding to the InhA active site. mdpi.com Similarly, in-silico and in-vitro analyses of substituted benzimidazolyl derivatives identified compounds with potent antimycobacterial activity targeting InhA. researchgate.net The presence of a carboxylic linker and a chlorophenyl group were found to be crucial for favorable interactions with key amino acid residues in the enzyme's active site, such as PHE 149. researchgate.net

These studies collectively suggest that the this compound scaffold, with appropriate modifications, could be a promising starting point for designing novel InhA inhibitors.

Exploration of Structure-Activity Relationships (SAR) in Derivatization for Activity Modulation

The systematic modification of the this compound structure has been instrumental in understanding how different chemical features influence biological activity. These structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective compounds.

Peroxisome proliferator-activated receptor alpha (PPARα) is a key target for drugs aimed at treating retinal diseases like diabetic retinopathy and age-related macular degeneration. nih.gov The rational design of derivatives based on a 4-benzyloxy-benzylamino chemotype has led to the development of potent and isoform-selective PPARα agonists. nih.govnih.gov

Starting from an initial hit compound, researchers deconstructed a rigid quinoline (B57606) core to create a more flexible scaffold, which was expected to have better complementarity to the U-shaped ligand-binding pocket of PPARα. nih.gov This led to the development of the 4-benzyloxy-benzylamino chemotype. nih.gov Further SAR studies involved modifying various parts of the molecule. For example, coupling different benzyl bromides to 4-hydroxybenzaldehyde (B117250) generated a series of 4-benzyloxy-benzaldehydes, which were then coupled with 3-aminobenzoic acid to produce a range of analogues. nih.gov

These studies led to the discovery of compounds with cellular potencies under 50 nM and over 2,700-fold selectivity for PPARα compared to other PPAR isoforms. nih.gov This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of these compounds.

Table 1: Selected Derivatives and their PPARα Agonistic Activity

CompoundModificationReported Potency/SelectivityReference
4a (A91)First-generation leadProof-of-concept in vivo efficacy nih.gov
4uSecond-generation analogueCellular potency <50 nM, >2,700-fold selectivity for PPARα nih.gov

The nature and position of substituents on the benzyl and benzoate rings have a profound impact on the biological activity of these compounds. SAR studies have systematically explored these effects to optimize interactions with various biological targets.

For instance, in the development of antimicrobial agents based on a benzyl and benzoyl benzoic acid scaffold, it was found that the presence of electron-withdrawing substituents on the benzene (B151609) ring significantly improved antimicrobial activity against S. pneumoniae and Staphylococcus aureus. nih.gov The highest activity was observed with a 5-trifluoromethyl-2-benzoic acid moiety. nih.gov These results suggest that such substituents may enhance binding to the protein surface. nih.gov

In the context of antimycobacterial agents, a study of benzimidazolyl derivatives targeting InhA revealed that a carboxylic linker and a chlorophenyl group were critical for activity. researchgate.net The oxygen atom and hydroxyl group of the linker formed key interactions, while the chlorophenyl group had a favorable hydrophobic interaction with the PHE 149 residue in the enzyme's active site. researchgate.net

Similarly, in a series of benzoxazole (B165842) derivatives, the introduction of a bromine atom (an electron-accepting substituent) in the benzoxazole ring increased the compound's activity. nih.gov The position of a nitrogen atom in a substituent was also found to influence antimicrobial activity. nih.gov

These examples clearly demonstrate that the electronic and steric properties of substituents play a crucial role in determining the biological activity of this compound derivatives.

Table 2: Influence of Substituents on Biological Activity

Compound SeriesSubstituent TypeEffect on ActivityTargetReference
Benzyl and benzoyl benzoic acidsElectron-withdrawing (e.g., -CF3)Increased antimicrobial activityBacterial RNA polymerase-sigma factor interaction nih.gov
Benzimidazolyl derivativesCarboxylic linker and chlorophenyl groupEnhanced antimycobacterial activityInhA researchgate.net
Benzoxazole derivativesBromine atom (electron-accepting)Increased antimicrobial activityNot specified nih.gov

Identification of Promising Lead Structures through Synthetic Library Screening

The discovery of novel therapeutic agents often relies on the systematic synthesis and evaluation of chemical libraries. This approach allows for the exploration of a defined chemical space to identify promising lead compounds with desired biological activities. A notable example of this strategy is the synthesis and screening of a library of benzyloxy-4-oxopyridin benzoate derivatives for potential antimalarial properties. nih.gov

In a study focused on developing new antimalarial agents, a series of these derivatives were synthesized and characterized. nih.gov The core structure was systematically modified to create a library of related compounds, which were then subjected to biological screening to assess their efficacy. This process of generating and testing a collection of structurally related molecules is a cornerstone of modern drug discovery, enabling researchers to establish structure-activity relationships (SAR). SAR studies help in understanding how specific chemical modifications influence the biological activity of the compounds, thereby guiding the design of more potent and selective drug candidates.

The screening of this particular synthetic library led to the identification of several compounds with noteworthy activity. Specifically, compounds designated as 7c, 7d, and 7f demonstrated considerable ability to inhibit β-hematin formation, a critical process in the survival of the malaria parasite. nih.gov The success of this screening highlights the value of synthetic libraries in pinpointing molecules with therapeutic potential that can serve as the basis for further optimization and development. The general procedure for the synthesis of these benzyloxy-4-oxopyridin benzoate derivatives involved the reaction of a key intermediate with various benzoyl chloride derivatives, allowing for the introduction of diverse substituents and the generation of a varied library for screening. nih.gov

The following table summarizes the findings for the most active compounds from the synthetic library screening:

Compound IDSubstituent PatternBiological Activity
7c -Moderate β-hematin inhibition
7d -Moderate β-hematin inhibition
7f -Moderate β-hematin inhibition

Table 1: Summary of active benzyloxy-4-oxopyridin benzoate derivatives identified through synthetic library screening. The specific substituent patterns for compounds 7c, 7d, and 7f, while detailed in the source study, are generalized here to illustrate the outcome of the screening process. nih.gov

General Mechanisms of Molecular Interaction with Biological Targets (e.g., heme polymerization inhibition)

The therapeutic effect of a chemical compound is intrinsically linked to its interaction with specific biological targets. In the context of antimalarial drug development, a well-established target is the process of heme polymerization. The malaria parasite, Plasmodium falciparum, digests hemoglobin within the host's red blood cells, releasing large quantities of toxic free heme. nih.govphcogcommn.org To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline form called hemozoin, or β-hematin. nih.gov Inhibition of this polymerization process leads to the accumulation of toxic free heme, ultimately killing the parasite. nih.govphcogcommn.org This mechanism is the basis for the action of established antimalarial drugs like chloroquine. nih.gov

For the benzyloxy-4-oxopyridin benzoate derivatives identified through synthetic library screening, their antimalarial activity is attributed to their ability to interfere with this critical heme detoxification pathway. nih.gov The in vitro β-hematin inhibition assay is a common method used to screen compounds for this specific mechanism of action. nih.govnih.gov In this assay, the ability of a compound to prevent the formation of β-hematin from a solution of hematin (B1673048) is measured. nih.gov The results for the benzyloxy-4-oxopyridin benzoate derivatives indicated that several compounds in the series could moderately inhibit heme polymerization. nih.gov

Molecular docking studies have provided further insight into the potential mechanism of interaction at the molecular level. These computational simulations predict how a compound might bind to its target. In the case of the active benzyloxy-4-oxopyridin benzoate derivatives, docking studies suggested that they could interact effectively with the heme sheet. nih.gov Specifically, compounds 7f and 7h were shown to engage in hydrophobic interactions with the heme molecules, which is a plausible mechanism for disrupting the polymerization process. nih.gov This interaction with heme is a key mechanistic step in their antimalarial effect.

Future Directions and Emerging Research Avenues for Benzyl 4 Benzyloxybenzoate

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The traditional synthesis of benzoate (B1203000) esters often involves Steglich or Fischer esterification, which can present challenges related to yield, purification, and the use of hazardous reagents. Future research is increasingly focused on developing more efficient and sustainable synthetic methodologies for compounds like Benzyl (B1604629) 4-benzyloxybenzoate.

One promising approach is the adoption of eco-friendly synthesis protocols. These methods aim to reduce the environmental impact by utilizing less toxic solvents, renewable starting materials, and catalytic systems that can be easily recovered and reused. For instance, research into the use of solid acid catalysts or enzymatic catalysis could offer greener alternatives to conventional methods. researchgate.netnih.gov The principles of green chemistry, such as atom economy and the use of safer solvents, are central to these new synthetic strategies.

Flow chemistry represents another significant leap forward in chemical synthesis. beilstein-journals.orgresearchgate.net By conducting reactions in continuous-flow reactors, researchers can achieve precise control over reaction parameters such as temperature, pressure, and reaction time. This often leads to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. The application of flow chemistry to the synthesis of Benzyl 4-benzyloxybenzoate could enable a more streamlined and scalable production process. beilstein-journals.orguni-muenchen.de A potential flow synthesis setup could involve pumping solutions of 4-benzyloxybenzoic acid and benzyl alcohol through a heated reactor containing a solid-supported catalyst, allowing for continuous production and easy separation of the product. researchgate.net

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. Research in this area could lead to more time- and resource-efficient methods for producing this compound and its derivatives.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Eco-friendly SynthesisReduced environmental impact, use of renewable resources, safer reaction conditions.Enzymatic catalysis, solid acid catalysts, green solvents. researchgate.netnih.gov
Flow ChemistryImproved yield and purity, enhanced safety, scalability.Microreactor technology, continuous processing. beilstein-journals.orgresearchgate.netuni-muenchen.de
One-pot SynthesisIncreased efficiency, reduced waste, simplified procedures.Tandem reactions, multicomponent reactions.

Advanced Computational Approaches for Predictive Design and Optimization

The role of computational chemistry in modern drug discovery and materials science is undeniable. For this compound, advanced computational approaches can provide valuable insights into its properties and potential applications, guiding experimental efforts and accelerating the design of new derivatives with optimized characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity or properties of a series of compounds based on their molecular structures. researchgate.net By developing a QSAR model for benzoate esters, researchers could predict the potential efficacy of novel this compound derivatives for specific applications, such as their antimicrobial or insecticidal activity. researchgate.net This predictive capability allows for the prioritization of synthetic targets, saving time and resources.

Molecular docking is another crucial computational technique that simulates the interaction between a small molecule and a target protein. nih.govresearchgate.netbenthamscience.com This method can be employed to explore the potential of this compound and its analogs as inhibitors of specific enzymes or as ligands for receptors. nih.govresearchgate.net For example, docking studies could predict the binding affinity of these compounds to the active site of a bacterial enzyme, providing a rationale for their potential antimicrobial activity. impactfactor.org

Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, geometry, and reactivity of this compound. ijcce.ac.ir These theoretical calculations can help in understanding its chemical properties and predicting its behavior in different environments. This fundamental understanding is essential for designing new materials with tailored electronic or optical properties.

Computational ApproachApplication for this compoundKey Insights
QSARPredicting biological activity (e.g., antimicrobial, insecticidal). researchgate.netGuiding the design of more potent derivatives.
Molecular DockingIdentifying potential biological targets and binding modes. nih.govresearchgate.netbenthamscience.comElucidating mechanisms of action and predicting efficacy. impactfactor.org
DFTUnderstanding electronic structure and reactivity. ijcce.ac.irPredicting chemical properties and designing novel materials.

Exploration of New Applications in Specialized Chemical Fields

While the current applications of this compound may be limited, its chemical structure suggests potential for use in several specialized fields. Future research should focus on exploring these untapped possibilities.

One of the most promising areas is in the field of liquid crystals . nih.govtubitak.gov.tr The rigid, aromatic core of this compound is a common feature in mesogenic molecules. By modifying its structure, for instance, by introducing long alkyl chains, it may be possible to design novel liquid crystalline materials with specific phase behaviors and electro-optical properties. nih.govtubitak.gov.trnih.gov Research into a related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, has already demonstrated the potential of such structures to form liquid crystal phases. nih.govtubitak.gov.tr

The field of polymer chemistry also presents opportunities for this compound. rsc.orgresearchgate.net It could potentially be used as a monomer or a plasticizer in the synthesis of novel polymers. Its aromatic nature could enhance the thermal stability and mechanical properties of the resulting materials. researchgate.net For example, it could be incorporated into polyester (B1180765) chains to create materials with tailored properties for specific applications. rsc.org

Furthermore, the structural similarity of this compound to other biologically active benzoate esters suggests potential applications in agrochemicals and as a fragrance ingredient . herts.ac.ukpellwall.comherts.ac.ukfraterworks.comconsolidated-chemical.comfragranceconservatory.comgoogle.comgoogle.comnih.gov Benzyl benzoate itself is used as an acaricide and in perfumes. herts.ac.ukpellwall.comfraterworks.comconsolidated-chemical.comfragranceconservatory.comnih.gov Investigating the biological activity of this compound could reveal new uses in pest control or as a fixative or fragrance component in cosmetics. herts.ac.ukgoogle.com

Specialized FieldPotential Application of this compoundRationale
Liquid CrystalsAs a core structure for novel liquid crystalline materials. nih.govtubitak.gov.trRigid aromatic structure is conducive to mesophase formation. nih.gov
Polymer ChemistryAs a monomer or plasticizer for new polymers. rsc.orgresearchgate.netAromatic rings can enhance thermal and mechanical properties. researchgate.net
AgrochemicalsAs a potential pesticide or insect repellent. herts.ac.ukgoogle.comgoogle.comStructural similarity to other biologically active benzoate esters. herts.ac.uknih.gov
Fragrance IndustryAs a fixative or fragrance component. pellwall.comfraterworks.comconsolidated-chemical.comfragranceconservatory.comThe ester and benzyl groups are common in fragrance compounds.

Integration with High-Throughput Screening for Accelerated Discovery in Chemical Biology

The discovery of new bioactive molecules is a cornerstone of drug development and chemical biology. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. Integrating the synthesis of this compound derivatives with HTS platforms could significantly accelerate the discovery of new lead compounds.

Automated chemical synthesis systems can be used to generate large libraries of this compound analogs with diverse structural modifications. nih.govresearchgate.netbeilstein-journals.org These automated platforms can perform reactions in parallel, dramatically increasing the speed and efficiency of compound production. nih.gov This approach allows for the creation of a diverse chemical space around the core this compound scaffold.

Once a library of derivatives is synthesized, it can be subjected to HTS to identify compounds with desired biological activities. For example, the library could be screened against a panel of bacterial or fungal strains to identify new antimicrobial agents. nih.gov Alternatively, the compounds could be tested for their ability to inhibit a specific enzyme implicated in a disease. The data generated from HTS can then be used to inform further rounds of synthesis and optimization, creating a closed-loop discovery cycle. beilstein-journals.org

This combination of automated synthesis and HTS provides a powerful engine for exploring the biological potential of this compound and its derivatives, paving the way for the discovery of new therapeutic agents or other valuable chemical products.

TechnologyRole in this compound ResearchOutcome
Automated Chemical SynthesisRapid generation of a diverse library of derivatives. nih.govresearchgate.netbeilstein-journals.orgIncreased chemical space for screening.
High-Throughput ScreeningRapidly testing the library against biological targets.Identification of new bioactive lead compounds. nih.gov
Combinatorial ChemistrySystematic creation of compound libraries for screening.Efficient exploration of structure-activity relationships.

Q & A

Q. What are the optimal synthetic routes for preparing benzyl 4-benzyloxybenzoate, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Esterification : Start with 4-hydroxybenzoic acid and benzyl bromide in a base (e.g., K₂CO₃) under reflux in anhydrous DMF. Monitor reaction completion via TLC.
  • Oxidation Optimization : For intermediates, use orthogonal experimental design (e.g., varying time, temperature, and oxidant concentration). For example, highlights optimizing benzyl ether oxidation with KMnO₄ (6.5 g in 150 mL H₂O, 3 mL H₂SO₄) to achieve >94.8% yield .
  • Catalysis : suggests using H₂SO₄ with ammonium cerium phosphate as a catalyst, employing uniform experimental design to study molar ratios and catalyst loading .

Q. How can the structural identity and purity of this compound be rigorously characterized?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm ester linkages and aromatic proton environments. IR spectroscopy verifies C=O (ester) and C-O (ether) stretches.
  • Chromatography : HPLC or GC-MS (e.g., uses purity >99.5% via chromatographic methods) .
  • Crystallography : XRD analysis (as in for ammonium cerium phosphate) can confirm crystalline structure if applicable .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients.
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., notes bp 323°C for benzyl benzoate analogs) .

Q. Which analytical techniques are most effective for quantifying yield and monitoring degradation products?

Methodological Answer:

  • Titration : Acid-base titration for free carboxylic acid quantification.
  • GC-MS : Track byproducts like unreacted benzyl alcohol or benzoic acid.
  • UV-Vis Spectroscopy : Monitor absorbance at 254 nm for aromatic intermediates (see for benzoic acid derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Impervious gloves (e.g., nitrile), goggles, and lab coats () .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (bp >300°C).
  • Storage : Keep in airtight containers away from oxidizers ( lists flammability data for analogs) .

Advanced Research Questions

Q. What reaction mechanisms govern the esterification and etherification steps in synthesizing this compound?

Methodological Answer:

  • Esterification : Proceeds via nucleophilic acyl substitution, with base (e.g., K₂CO₃) deprotonating the hydroxyl group of 4-hydroxybenzoic acid.
  • Etherification : SN2 mechanism between benzyl bromide and the phenolic oxygen. Computational studies (DFT) can model transition states (see for data tools) .

Q. How can heterogeneous catalytic systems improve the sustainability of this compound synthesis?

Methodological Answer:

  • Catalyst Screening : Test zeolites, MOFs, or ammonium cerium phosphate () for recyclability and efficiency .
  • Green Solvents : Replace DMF with ionic liquids or cyclopentyl methyl ether (CPME).
  • Data Mining : Use tools like ANOVA to identify critical factors (e.g., applied uniform experimental design) .

Q. How should researchers address contradictions in catalytic efficiency data across studies?

Methodological Answer:

  • Structural Grouping : Apply ’s principles—compare catalysts with similar functional groups (e.g., ester/ether compatibility) and reaction pathways .
  • Meta-Analysis : Use statistical tools to reconcile variables (e.g., temperature gradients, solvent polarity).

Q. What computational modeling approaches predict the physicochemical properties of this compound?

Methodological Answer:

  • QSPR Models : Correlate logP, solubility, and melting points with molecular descriptors (e.g., uses PubChem data for analogs) .
  • MD Simulations : Study solvation dynamics in polar/aprotic solvents (refer to ’s database tools) .

Q. What biomedical applications are emerging for this compound derivatives?

Methodological Answer:

  • Drug Delivery : Functionalize as a prodrug linker (e.g., ’s protein modifications using benzyl esters) .
  • Antimicrobial Studies : Test against Gram-positive/negative bacteria via MIC assays (see ’s scabies treatment analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.